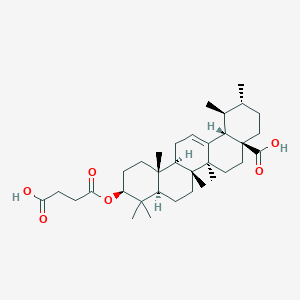

3-O-Succinyl-ursolic acid

Description

Contextual Background of Triterpenoid (B12794562) Derivatives in Biomedical Research

Triterpenoids are a large and structurally diverse class of naturally occurring compounds, comprising a 30-carbon backbone. researchgate.net Found abundantly in plants, fungi, and some marine organisms, they have long been recognized for their wide array of biological activities. researchgate.netnih.gov Historically, various cultures have utilized plants rich in triterpenoids for medicinal purposes. researchgate.net In modern biomedical research, triterpenoids such as oleanolic acid, betulinic acid, and ursolic acid have been extensively studied for their potential as anti-inflammatory, antioxidant, anticancer, and antiviral agents. researchgate.netnih.gov

The inherent biological activities of these natural products have made them attractive scaffolds for drug discovery. nih.gov However, natural triterpenoids often exhibit limitations such as poor water solubility, low bioavailability, and modest potency, which can hinder their clinical translation. nih.govmdpi.com This has spurred significant interest in the semi-synthesis of triterpenoid derivatives. researchgate.net By chemically modifying the core structure of these natural compounds, researchers aim to overcome their inherent limitations and enhance their pharmacological properties. These modifications can lead to improved solubility, increased target specificity, and greater therapeutic efficacy. nih.gov

Strategic Rationale for the Derivatization of Ursolic Acid to 3-O-Succinyl-ursolic Acid

Ursolic acid (UA), a pentacyclic triterpenoid of the ursane (B1242777) type, is found in numerous plants, including apples, rosemary, and thyme. nih.gov It has demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antidiabetic activities. nih.govclinicaltrials.gov Despite its promising biological profile, the therapeutic application of ursolic acid is often hampered by its poor solubility and bioavailability. nih.govmdpi.com

The strategic derivatization of ursolic acid to this compound is a targeted approach to address these limitations. The introduction of a succinyl group at the C-3 hydroxyl position of the ursolic acid molecule is a key modification. innovareacademics.innih.gov This esterification reaction creates this compound, a dicarboxylic acid derivative. nih.gov The primary rationale for this specific modification is to improve the compound's physicochemical properties, particularly its water solubility. nih.gov The addition of the polar succinyl group is expected to enhance aqueous solubility, which can, in turn, improve its absorption and bioavailability. nih.gov

Furthermore, the modification at the C-3 position is a well-established strategy in the medicinal chemistry of triterpenoids. mdpi.com Structure-activity relationship (SAR) studies have indicated that modifications at this position can significantly influence the biological activity of the parent compound. innovareacademics.in Therefore, the synthesis of this compound is driven by the dual goals of improving its drug-like properties and potentially modulating its biological activity to create a more potent and effective therapeutic agent. nih.gov

Overview of Academic Research Trajectories and Significance

Academic research into this compound has primarily focused on evaluating its potential in various therapeutic areas, building upon the known activities of its parent compound, ursolic acid. A significant portion of the research has been directed towards its anticancer properties. nih.gov Studies have investigated the antiproliferative effects of this compound against various cancer cell lines. nih.gov For instance, research has shown that this derivative can induce cell cycle arrest and apoptosis in cancer cells, sometimes with greater potency than ursolic acid itself. nih.gov

Another key area of investigation has been its potential as an anti-HIV agent. nih.govacs.org While some derivatives of ursolic acid have shown promising anti-HIV activity, research on this compound in this context has yielded varied results. One study reported that while a related dimethylsuccinyl derivative of betulinic and oleanolic acids showed potent anti-HIV activity, 3-O-(3′,3′-dimethylsuccinyl)-ursolic acid displayed only weak activity. nih.govacs.org

The significance of the research on this compound lies in its potential to serve as a lead compound for the development of new drugs. The improved physicochemical properties and enhanced biological activity observed in some preclinical studies highlight the value of this derivatization strategy. nih.gov Further research is warranted to fully elucidate its mechanisms of action, explore its efficacy in in vivo models, and assess its potential for clinical development.

Interactive Data Table: Preclinical Research on Ursolic Acid Derivatives

| Compound | Biological Activity Investigated | Key Findings | Reference(s) |

| This compound | Anticancer | Improved antiproliferative activity, induction of apoptosis and cell cycle arrest. nih.gov | nih.gov |

| 3-O-(3′,3′-dimethylsuccinyl)-ursolic acid | Anti-HIV | Weak anti-HIV activity. nih.govacs.org | nih.govacs.org |

| 3-O-Diglycoryl-ursolic acid | Anti-HIV | Demonstrated relatively potent anti-HIV activity. tandfonline.com | tandfonline.com |

| Ursolic acid (parent compound) | Anticancer, Anti-inflammatory, Anti-HIV | Inhibits cell viability and induces apoptosis in prostate cancer cells. nih.gov Weak anti-HIV activity. nih.govacs.org | nih.govacs.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H52O6 |

|---|---|

Molecular Weight |

556.8 g/mol |

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-(3-carboxypropanoyloxy)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C34H52O6/c1-20-12-17-34(29(38)39)19-18-32(6)22(28(34)21(20)2)8-9-24-31(5)15-14-25(40-27(37)11-10-26(35)36)30(3,4)23(31)13-16-33(24,32)7/h8,20-21,23-25,28H,9-19H2,1-7H3,(H,35,36)(H,38,39)/t20-,21+,23+,24-,25+,28+,31+,32-,33-,34+/m1/s1 |

InChI Key |

CLXXRDCPKAFZFM-NLNDANQGSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CCC(=O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CCC(=O)O)C)C)C2C1C)C)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modification Approaches for 3 O Succinyl Ursolic Acid

Methods for the Laboratory Synthesis of 3-O-Succinyl-ursolic Acid

The synthesis of this compound from its parent compound, ursolic acid, is primarily achieved through esterification of the C-3 hydroxyl group. This transformation introduces a succinyl moiety, which not only can influence the physicochemical properties of the parent molecule but also provides a versatile chemical handle for further derivatization.

Esterification Techniques and Reaction Conditions

The most common and direct method for the synthesis of this compound is the reaction of ursolic acid with succinic anhydride (B1165640). This reaction is typically carried out in an aprotic solvent. The choice of solvent is crucial to ensure the solubility of the reactants and to facilitate the reaction. Dimethylformamide (DMF) is a frequently used solvent for this purpose.

The reaction generally requires the presence of a base to deprotonate the C-3 hydroxyl group of ursolic acid, thereby increasing its nucleophilicity, and to neutralize the newly formed carboxylic acid. Triethylamine (Et3N) is a commonly employed base in this context. The reaction is typically conducted under an inert atmosphere, for example, nitrogen, to prevent side reactions, and is often run at room temperature.

An alternative approach for the esterification of sterically hindered alcohols like the C-3 hydroxyl group of ursolic acid is the Steglich esterification. This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst. stackexchange.com

Catalyst Systems and Yield Optimization in Synthesis

To facilitate the esterification of the sterically hindered C-3 hydroxyl group of ursolic acid with succinic anhydride, a catalyst is generally required. The most widely used catalyst for this transformation is 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com DMAP acts as a nucleophilic catalyst, activating the succinic anhydride towards nucleophilic attack by the alcohol.

Optimization of the reaction yield can be approached through several strategies. The molar ratio of the reactants is a critical parameter; an excess of succinic anhydride is often used to drive the reaction to completion. The reaction temperature and time are also important variables that need to be optimized. While the reaction is often performed at room temperature, gentle heating may be employed to increase the reaction rate, although this must be balanced against the potential for side reactions.

For sterically hindered esterifications, the choice of catalyst system can be expanded. While DMAP is highly effective, other catalyst systems, including solid acid catalysts, have been explored for similar transformations. For instance, montmorillonite (B579905) clays (B1170129) have been shown to be effective catalysts for the esterification of succinic anhydride with other alcohols. nih.gov Microwave-assisted synthesis is another modern technique that has been successfully applied to esterification reactions, often leading to reduced reaction times and improved yields. nih.gov

| Esterification Technique | Reagents and Catalysts | Typical Solvents | General Reaction Conditions |

|---|---|---|---|

| Direct Acylation with Anhydride | Ursolic acid, Succinic anhydride, Triethylamine (Et3N), 4-Dimethylaminopyridine (DMAP) | Dimethylformamide (DMF), Dichloromethane (CH2Cl2) | Room temperature, Inert atmosphere (N2) |

| Steglich Esterification | Ursolic acid, Succinic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (CH2Cl2) | 0°C to room temperature |

Design and Synthesis of Novel this compound Derivatives

The introduction of the succinyl group at the C-3 position of ursolic acid opens up a plethora of possibilities for creating a diverse library of derivatives. The terminal carboxylic acid of the succinyl moiety serves as a key functional group for further chemical modifications, allowing for the attachment of various molecular entities to tailor the properties of the parent compound for specific research applications.

Structural Modifications at the Succinyl Moiety

The free carboxylic acid of the 3-O-succinyl group is a versatile handle for a variety of chemical transformations. Standard coupling reactions can be employed to form amide or ester linkages with a wide range of molecules. For example, coupling with amines using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) can yield a series of amides. This approach allows for the introduction of various functionalities, such as fluorescent tags, biotin (B1667282) labels for affinity purification, or moieties designed to modulate solubility or cellular uptake.

Similarly, the carboxylic acid can be esterified with different alcohols to produce a variety of succinate (B1194679) esters. These modifications can be used to fine-tune the lipophilicity of the molecule, which can be crucial for its biological activity and pharmacokinetic properties. The succinyl linker itself can be varied by using derivatives of succinic acid in the initial esterification step, for instance, by employing substituted succinic anhydrides, to introduce additional functional groups or to alter the spacing and flexibility of the linker.

Further Derivatizations on the Ursane (B1242777) Skeleton for Enhanced Research Probes

In addition to modifying the succinyl moiety, the ursane skeleton of this compound offers other sites for chemical derivatization to create sophisticated research probes. The C-28 carboxylic acid is a primary target for modification. It can be converted to esters, amides, or coupled to amino acids or peptides to investigate structure-activity relationships or to develop targeted molecules. nih.gov

The A-ring of the ursane skeleton can also be modified. For example, oxidation of other positions on the A-ring or the introduction of different functional groups can lead to novel derivatives with altered biological profiles. The C-12 double bond can also be a site for chemical modification, although this is less common. These derivatizations on the ursane core, in combination with modifications at the succinyl moiety, allow for the creation of a vast chemical space for the development of highly specific and potent research tools.

Development of Prodrugs and Conjugates for Research Applications

The 3-O-succinyl group is an excellent linker for the development of prodrugs and bioconjugates. The terminal carboxylic acid can be used to attach a promoiety that masks the activity of the parent compound until it is cleaved in a specific biological environment, for example, by esterases. This strategy can be employed to improve the bioavailability or to achieve targeted delivery of ursolic acid.

Furthermore, the succinyl linker can be used to conjugate this compound to larger molecules such as peptides, proteins, or polymers. For instance, conjugation to a targeting ligand could direct the molecule to specific cells or tissues. The use of succinate linkers is a well-established strategy in the field of antibody-drug conjugates (ADCs), where they are used to attach cytotoxic drugs to antibodies. nih.gov This highlights the potential of using this compound as a building block for the construction of complex and targeted molecular probes for biological research. The length and nature of the linker can be precisely controlled to optimize the properties of the final conjugate.

| Modification Site | Type of Derivatization | Potential Applications in Research |

|---|---|---|

| Succinyl Moiety (C-3) | Amide formation, Ester formation | Attachment of fluorescent tags, biotin labels, solubility modifiers |

| Ursane Skeleton (C-28) | Esterification, Amidation, Peptide coupling | Structure-activity relationship studies, development of targeted probes |

| Succinyl Moiety as a Linker | Prodrug formation, Conjugation to biomolecules | Controlled release studies, targeted delivery research |

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific preclinical data for the compound "this compound" corresponding to the detailed outline requested. The vast majority of published research focuses on the parent compound, ursolic acid, and other derivatives.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound without resorting to speculation or incorrectly attributing findings from other related compounds. Providing an article under these circumstances would not meet the required standards of scientific accuracy.

Further research and publication of preclinical studies specifically investigating this compound are needed to populate the knowledge base regarding its anti-proliferative and apoptosis-inducing activities, its effects on cell cycle, autophagy, and cancer-related signaling pathways, as well as its potential for epigenetic modulation.

Preclinical Research on this compound Remains Undocumented in Key Biological Activities

Despite significant scientific interest in the therapeutic potential of triterpenoids, comprehensive preclinical data focusing specifically on the biological activities of this compound are not available in the public domain of scientific literature. Extensive searches for research detailing the anti-inflammatory, immunomodulatory, and antioxidant properties of this specific ursolic acid derivative did not yield specific results.

The scientific community has robustly investigated the parent compound, ursolic acid, and other derivatives for their effects on inflammatory and oxidative stress pathways. For instance, studies on ursolic acid have detailed its ability to suppress pro-inflammatory mediators, modulate immune cell function, and interfere with signaling cascades like NF-κB. nih.govresearchgate.netnih.govnih.govnih.govplos.org Similarly, the antioxidant properties of ursolic acid, including its capacity to scavenge reactive oxygen species and enhance endogenous defense systems through pathways like Nrf2, are well-documented. nih.govnih.govnih.gov

Furthermore, research exists for other modified forms, such as ursolic acid-3-acetate, examining their potential in modulating immune responses and reducing inflammatory markers. nih.govresearchgate.net Another derivative, Cis-3-O-p-hydroxycinnamoyl ursolic acid, has been investigated for its ability to trigger the production of intracellular reactive oxygen species (ROS) in cancer cells. nih.govnih.gov

However, the specific addition of a succinyl group at the 3-O position of ursolic acid creates a unique chemical entity. The biological effects of this specific modification—this compound—have not been elucidated in the context of the detailed outline provided. Therefore, information regarding its effect on pro-inflammatory cytokines, immune cell differentiation, specific inflammatory signaling cascades (NF-κB, JAK/STAT, NLRP3 inflammasome), direct scavenging of ROS/RNS, or activation of the Nrf2 pathway is not currently available in published preclinical studies.

Consequently, a detailed article on the preclinical biological activities of this compound, as per the requested structure, cannot be generated at this time due to a lack of specific research data.

Preclinical Biological Activities and Underlying Molecular Mechanisms

Other Investigated Biological Activities in Preclinical Settings

While research into the specific derivative 3-O-Succinyl-ursolic acid is nascent, extensive preclinical investigation into its parent compound, ursolic acid, and other derivatives has revealed a range of biological activities. The following sections detail these findings in the areas of anti-diabetic, neuroprotective, anti-fibrotic, and anti-microbial/anti-viral research.

Anti-diabetic Research (e.g., Glucose Uptake, Insulin (B600854) Signaling Modulation in Cell Lines)

Preclinical research on the anti-diabetic potential of this class of compounds has primarily focused on ursolic acid. Studies in cell lines have elucidated its mechanisms related to glucose metabolism and insulin signaling.

In 3T3-L1 adipocytes, ursolic acid was found to promote glucose uptake in a dose-dependent manner. nih.govnih.gov Treatment with 2.5 µM, 5 µM, and 10 µM of ursolic acid for two hours resulted in respective increases in glucose uptake of 17%, 29%, and 35%. nih.govnih.gov This effect was observed in both basal and insulin-stimulated conditions. nih.gov

The molecular mechanism underlying this enhanced glucose uptake involves the modulation of key insulin signaling pathways. Research indicates that ursolic acid stimulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for insulin-mediated glucose metabolism. nih.govspandidos-publications.com The stimulatory effect of ursolic acid on glucose uptake in 3T3-L1 adipocytes was almost completely abolished by the PI3K inhibitor, wortmannin. nih.govplos.org Further investigation revealed that ursolic acid treatment increased the activity of downstream proteins in this pathway, including phosphoinositide-dependent kinase (PDK) and Akt. nih.gov This activation ultimately leads to an increased expression and translocation of glucose transporter 4 (GLUT4) from the cytoplasm to the cell membrane, facilitating greater glucose entry into the cell. nih.govspandidos-publications.com

| Ursolic Acid Concentration | Increase in Glucose Uptake (%) |

|---|---|

| 2.5 µM | 17% |

| 5.0 µM | 29% |

| 10.0 µM | 35% |

Neuroprotective Potential in in vitro Models of Neurodegeneration

The neuroprotective effects of ursolic acid have been explored in various in vitro models designed to mimic the pathological conditions of neurodegenerative diseases and ischemic injury. These studies highlight its potential to counteract neuronal damage through anti-inflammatory and antioxidant mechanisms. alzdiscovery.org

In an in vitro model of ischemic stroke using an oxygen and glucose deprivation-reoxygenation (OGDR) protocol, ursolic acid demonstrated protective effects on SH-SY5Y neuronal cells. nih.gov It was shown to ameliorate OGDR-induced injury, protecting against cell death and apoptosis. nih.gov A key mechanism identified in this context is the modulation of microglia-activated processes. Ursolic acid helped restore the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), specifically by decreasing MMP9 expression and increasing TIMP1 expression in a co-culture system. nih.gov This action prevents the excessive inflammatory response from microglia that can lead to neuronal damage. nih.gov

The compound's potential has also been assessed in models relevant to Alzheimer's and Parkinson's disease. indexcopernicus.com In cultured PC12 cells exposed to β-amyloid-induced toxicity, ursolic acid showed protective effects by modulating the NF-κB signaling pathway. nih.gov It has also been reported to reduce the loss of dopaminergic neurons in models of Parkinson's disease. nih.gov The neuroprotective actions are often attributed to its ability to inhibit oxidative stress, suppress neuroinflammation, and prevent excessive microglial activation. nih.govmdpi.commdpi.com

Anti-fibrotic Research in Cellular and Animal Models

The anti-fibrotic potential of ursolic acid has been investigated in preclinical models of skin and liver fibrosis. mdpi.comnih.gov Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) components like collagen. mdpi.com Research suggests that ursolic acid exerts anti-fibrotic effects by modulating collagen homeostasis through a dual mechanism: inhibiting collagen production and promoting its degradation. mdpi.comresearchgate.net

In primary human dermal fibroblasts, ursolic acid was found to significantly reduce collagen production while increasing the activity of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen. mdpi.com The mechanism for reduced collagen synthesis involves the inhibition of the TGF-β/Smad signaling pathway, a key driver of fibrosis. mdpi.comresearchgate.net Simultaneously, ursolic acid activates mitogen-activated protein kinase (MAPK) pathways, which leads to enhanced MMP-1 production. mdpi.com These in vitro findings were corroborated in a bleomycin-induced mouse model of skin fibrosis, where topical application of ursolic acid significantly mitigated dermal thickening. mdpi.com

In animal models of liver fibrosis, ursolic acid has been shown to reverse liver damage by inhibiting the activation of hepatic stellate cells (HSCs), which are central to the progression of liver fibrosis. nih.govnih.gov The underlying mechanisms include the inhibition of interactive signaling pathways such as NOX4/ROS and RhoA/ROCK1, which play critical roles in HSC activation and the fibrotic process. nih.gov

Anti-microbial and Anti-viral Research (e.g., specific pathogen interactions in research models)

While broad anti-microbial studies on this compound are limited, research into other derivatives of ursolic acid has shown activity against specific pathogens. For instance, ursolic acid 3-O-α-L-arabinopyranoside was found to have a minimal inhibitory concentration (MIC) of 6.25 µg/ml against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In the anti-viral domain, significant research has been conducted on ursolic acid derivatives as potential anti-HIV agents. researchgate.net A study evaluating several 3-O-acyl-ursolic acids investigated the activity of 3-O-(3',3'-dimethylsuccinyl)-ursolic acid, a compound structurally analogous to the specific subject of this article. acs.orgacs.orgnih.gov This particular derivative displayed weak anti-HIV activity, with a half-maximal effective concentration (EC50) of 2.1 µM and a therapeutic index (TI) of 23.6. researchgate.netnih.gov This was unexpected, as the corresponding 3-O-(3',3'-dimethylsuccinyl) derivatives of both betulinic acid and oleanolic acid are extremely potent anti-HIV compounds. acs.orgnih.gov In the same study, the parent compound, ursolic acid, showed an EC50 of 4.4 µM but with lower selectivity (TI of 3.3), while another derivative, 3-O-Diglycoryl-ursolic acid, demonstrated more potent activity with an EC50 of 0.31 µM and a TI of 155.5. researchgate.netnih.gov

| Compound | EC50 (µM) | IC50 (µM) | Therapeutic Index (TI) |

|---|---|---|---|

| Ursolic acid | 4.4 | 14.3 | 3.3 |

| 3-O-(3',3'-dimethylsuccinyl)-ursolic acid | 2.1 | 49.5 | 23.6 |

| 3-O-Diglycoryl-ursolic acid | 0.31 | 48.2 | 155.5 |

Structure Activity Relationship Sar Studies of 3 O Succinyl Ursolic Acid and Its Analogs

Impact of Succinylation Position and Extent on Biological Activity

The position and nature of substituents on the ursolic acid scaffold are critical determinants of its biological activity. The C-3 hydroxyl group is a primary site for modification, and its esterification has been shown to modulate the compound's therapeutic properties.

Research has indicated that the introduction of a succinyl moiety at the C-3 position can lead to a significant improvement in antiproliferative activity. This enhancement is likely attributable to the increased cell permeability of the resulting ester prodrug form. For instance, a derivative featuring a succinyl group at the C-3 position displayed notably improved activity, suggesting that the dicarboxylic nature of the succinyl group may play a role in its biological action. While direct comparisons of succinylation at other positions are not extensively documented for ursolic acid, the general consensus in the field of triterpenoid (B12794562) chemistry is that modifications at the C-3 and C-28 positions are most influential in altering biological outcomes.

A comparative analysis of various ester derivatives at the C-3 position reveals the importance of the acyl group's nature. While acetylation has been a common and effective modification, the use of a succinyl group introduces a different set of properties, including increased polarity and the potential for different hydrogen bonding interactions, which can be crucial for target binding and subsequent biological effects.

Table 1: Biological Activity of Ursolic Acid and C-3 Modified Analogs

| Compound | Modification at C-3 | Biological Activity | Reference |

|---|---|---|---|

| Ursolic Acid | -OH | Baseline Activity | General Knowledge |

| 3-O-Acetyl-ursolic acid | -OCOCH₃ | Enhanced Antiproliferative Activity | researchgate.net |

| 3-O-Succinyl-ursolic acid | -OCOCH₂CH₂COOH | Significantly Improved Antiproliferative Activity |

Note: This table is illustrative and synthesizes general findings from multiple sources.

Role of the Ursane (B1242777) Skeleton Modifications on Potency and Selectivity in Research Models

The pentacyclic ursane skeleton of this compound serves as a rigid scaffold that can be further modified to fine-tune its biological activity, potency, and selectivity. Key positions for modification on the ursane skeleton, in addition to C-3, include the C-28 carboxylic acid, the C-12=C-13 double bond, and various positions on the A, B, C, D, and E rings.

Modifications at the C-28 position of the ursane skeleton have been extensively studied. Conversion of the carboxylic acid to amides, esters, or other functional groups can dramatically alter the biological profile of ursolic acid derivatives. For a 3-O-succinylated analog, further modification at C-28 could lead to dual-action compounds or agents with improved selectivity towards specific cancer cell lines or biological targets. For example, the introduction of amino acid conjugates or heterocyclic moieties at C-28 has been shown to enhance the anticancer activity of C-3 acetylated ursolic acid, a principle that could be extended to succinylated analogs.

Furthermore, modifications to the C-ring, such as the introduction of an oxo group at C-11, have been shown to influence the cytotoxicity of ursolic acid derivatives. The interplay between such a modification and the C-3 succinyl group would be a critical area of investigation to understand the holistic SAR of these complex molecules. The rigidity and stereochemistry of the ursane skeleton are crucial, and even minor changes can lead to significant differences in biological activity.

Table 2: Impact of Ursane Skeleton Modifications on the Activity of Ursolic Acid Derivatives

| Modification Site | Type of Modification | General Impact on Biological Activity |

|---|---|---|

| C-28 | Amide or Ester Formation | Often enhances anticancer and anti-inflammatory activity. |

| A-Ring | Introduction of Heterocycles | Can improve selectivity and potency. |

| C-11 | Introduction of an Oxo Group | May increase cytotoxicity. |

| C-12=C-13 | Saturation or Epoxidation | Can alter the spectrum of biological activity. |

Note: This table represents general trends observed in SAR studies of various ursolic acid derivatives.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, Quantitative Structure-Activity Relationships (QSAR), Molecular Dynamics Simulations)

Computational chemistry plays a pivotal role in elucidating the SAR of complex molecules like this compound and its analogs. These in silico methods provide insights into the molecular interactions that govern biological activity and help in the rational design of more potent and selective compounds.

Molecular Docking simulations are employed to predict the binding orientation and affinity of a ligand to its target protein. For this compound, docking studies could be used to understand how the succinyl group interacts with the amino acid residues in the binding pocket of a target protein, such as a specific enzyme or receptor involved in a disease pathway. The free carboxyl group of the succinyl moiety can form key hydrogen bonds or electrostatic interactions, which can be visualized and quantified through docking simulations. These studies can help in comparing the binding modes of this compound with other C-3 esters and the parent ursolic acid, thereby explaining differences in their biological activities.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. For ursolic acid derivatives, QSAR studies have been used to identify key physicochemical descriptors that influence their anticancer activity. A QSAR model for a series of C-3 esters of ursolic acid, including a succinyl derivative, could reveal the importance of descriptors such as molecular weight, lipophilicity (logP), and electronic properties (e.g., partial charges) of the ester group. Such models can predict the activity of novel, unsynthesized analogs, thus guiding further synthetic efforts.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding and the conformational changes that may occur upon ligand binding. For this compound, MD simulations could be used to assess the stability of its interaction with a target protein and to understand the role of the flexible succinyl chain in maintaining a favorable binding conformation.

Identification of Pharmacophores and Key Structural Motifs for Activity

Pharmacophore modeling is a crucial aspect of drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. For this compound and its analogs, identifying the key pharmacophoric features can guide the design of new compounds with improved activity.

The key structural motifs for the biological activity of ursolic acid derivatives generally include:

The Pentacyclic Triterpenoid Skeleton: This rigid scaffold provides the necessary three-dimensional orientation of the functional groups.

The C-3 Functional Group: The ester linkage at the C-3 position is a critical feature. For this compound, the succinyl group itself, with its terminal carboxylic acid, acts as a key pharmacophoric feature, likely serving as a hydrogen bond donor and acceptor.

The C-28 Carboxylic Acid: This group is another important pharmacophoric feature, often involved in hydrogen bonding or salt bridge formation with the target protein. Modifications at this site significantly impact activity.

A pharmacophore model for a series of active C-3 ester analogs of ursolic acid would likely include a hydrophobic feature corresponding to the triterpenoid core, a hydrogen bond acceptor at the ester carbonyl, and another hydrogen bond donor/acceptor feature from the terminal group of the ester chain. In the case of this compound, the terminal carboxyl group would be a prominent feature in the pharmacophore model. The spatial arrangement of these features is critical for effective interaction with the biological target. The identification of these pharmacophores allows for the virtual screening of compound libraries to identify new potential leads with similar activity profiles.

Advanced Analytical Methodologies for Research on 3 O Succinyl Ursolic Acid

Chromatographic Techniques for Purification and Quantification in Research Samples (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic methods are indispensable for the isolation and quantitative analysis of 3-O-Succinyl-ursolic acid. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both purification and quantification, while its coupling with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity, particularly for analysis in complex biological samples. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common modality for the analysis of ursolic acid and its derivatives. researchgate.net The addition of the polar succinyl group to the ursolic acid backbone increases the compound's polarity, which influences its retention characteristics. Separation is typically achieved on C18 or C8 columns. ptbreports.orgnih.gov Mobile phases generally consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often acidified with formic acid, acetic acid, or phosphoric acid to ensure the protonation of the carboxylic acid groups and achieve sharp, symmetrical peaks. researchgate.netspkx.net.cn Detection is commonly performed using a UV detector, as the carboxyl group allows for weak absorbance at low wavelengths, typically between 210 and 220 nm. ijesrr.org Quantitative analysis relies on the generation of a calibration curve using a purified reference standard. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For highly sensitive and selective quantification, especially at low concentrations in research samples, LC-MS is the method of choice. mdpi.com This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. After chromatographic separation, the analyte is ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. nih.govuva.nl For quantitative studies, the mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which provides excellent specificity and low limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov

| Parameter | HPLC-UV | LC-MS |

| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |

| Typical Column | Reversed-phase C18 or C8. nih.govjfda-online.com | Reversed-phase C18, C8, or Cyano. nih.govnih.gov |

| Mobile Phase | Acetonitrile/Methanol and acidified water. spkx.net.cn | Acetonitrile/Methanol and water with formic acid or ammonium (B1175870) formate. nih.govelsevierpure.com |

| Detector | UV/Vis or Photodiode Array (PDA). | Mass Spectrometer (e.g., Quadrupole, TOF). |

| Sensitivity | ng/mL to µg/mL range. ptbreports.org | pg/mL to ng/mL range. elsevierpure.comshimadzu.com |

| Application | Purity assessment, routine quantification. nih.gov | Bioanalysis, metabolite identification, trace quantification. mdpi.com |

Spectroscopic Characterization in Research Studies (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy)

Spectroscopic techniques are fundamental for the unambiguous structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural characterization of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity of this compound. The spectra would contain the characteristic signals of the ursolic acid backbone, in addition to new signals corresponding to the succinyl group. researchgate.net

¹H NMR: The spectrum would show the typical signals for the seven methyl groups and the olefinic proton (H-12) of the ursane (B1242777) skeleton. Critically, the signal for the H-3 proton would be shifted downfield compared to native ursolic acid due to the deshielding effect of the succinyl ester group. Additionally, two new signals, typically appearing as multiplets around 2.5-2.8 ppm, would correspond to the two methylene (B1212753) groups (-CH₂-CH₂-) of the succinyl moiety.

¹³C NMR: The ¹³C spectrum would display approximately 34 carbon signals (30 from the ursolic acid core and 4 from the succinyl group). Key signals confirming the structure include the C-3 carbon shifted downfield, the olefinic carbons (C-12 and C-13), and the C-28 carboxylic acid carbon. jneonatalsurg.com The succinyl group would introduce two new methylene carbon signals and a second carboxyl/ester carbonyl signal. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are used to assign all proton and carbon signals unequivocally. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for:

O-H stretching from the carboxylic acid groups (broad band around 2500-3300 cm⁻¹).

C-H stretching of alkyl groups (around 2850-2960 cm⁻¹).

Two distinct C=O (carbonyl) stretching bands: one for the ester linkage at C-3 (approx. 1730-1740 cm⁻¹) and another for the two carboxylic acid groups (approx. 1700-1710 cm⁻¹). jneonatalsurg.com

C=C stretching of the double bond at C-12 (around 1640-1650 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The ursane triterpenoid (B12794562) structure lacks a strong chromophore. Consequently, like its parent compound ursolic acid, this compound exhibits only weak UV absorbance at short wavelengths, typically showing end absorption around 210-220 nm. ijesrr.org This property is utilized for detection in HPLC-UV systems but is not highly specific for structural characterization.

Mass Spectrometry for Identification, Structural Elucidation, and Metabolite Profiling in Preclinical Models

Mass spectrometry (MS), particularly when coupled with chromatographic separation (LC-MS) and tandem MS capabilities (MS/MS), is a powerful technique for the identification of this compound and the profiling of its metabolites in preclinical studies. uva.nl

Identification and Structural Elucidation: High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₃₄H₅₂O₆), the expected exact mass would be used for confirmation. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, providing structural information. nih.gov The fragmentation pattern is predictable; common fragmentation pathways for triterpenoids involve sequential losses of water (H₂O) and carboxyl (COOH) groups, as well as characteristic retro-Diels-Alder (RDA) cleavage of the C-ring. researchgate.net For this compound, a primary fragmentation would be the loss of the succinic acid moiety.

| Ion | Expected m/z (Negative Mode) | Description |

| [M-H]⁻ | 555.37 | Deprotonated molecular ion |

| [M-H-H₂O]⁻ | 537.36 | Loss of a water molecule |

| [M-H-Succinic acid]⁻ | 437.34 | Loss of the succinic acid moiety |

| [M-H-HCOOH]⁻ | 509.38 | Loss of formic acid from the C-28 carboxyl group |

Metabolite Profiling: In preclinical research, LC-MS/MS is the primary tool for identifying and tracking the metabolic fate of this compound in animal models. By comparing the metabolic profiles of plasma, urine, or tissue homogenates from treated versus control animals, researchers can identify potential metabolites. These metabolites often result from Phase I (e.g., hydroxylation, oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolic transformations. nih.govnih.gov The structures of these metabolites are tentatively identified based on their accurate mass and characteristic MS/MS fragmentation patterns compared to the parent drug.

Development of Bioanalytical Methods for in vitro Cellular Uptake and in vivo (animal) Distribution Studies

To understand the disposition of this compound, validated bioanalytical methods are required to measure its concentration in various biological matrices.

Method Development and Validation: A robust bioanalytical method, typically based on UPLC-MS/MS, must be developed and validated for its intended use. nih.gov The validation process, following regulatory guidelines, establishes the method's performance characteristics:

Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.

Linearity: Establishing a concentration range where the instrument response is proportional to the analyte concentration. elsevierpure.com

Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter in the data, respectively. semanticscholar.org

Recovery: Assessing the efficiency of the extraction process.

Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix.

Stability: Testing the stability of the analyte under various conditions (e.g., freeze-thaw cycles, short-term storage, post-preparative). nih.gov

Sample Preparation: Effective sample preparation is critical for removing interfering substances like proteins and phospholipids (B1166683) from biological samples (e.g., plasma, cell lysates). Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). ptbreports.orgmdpi.com

Application in Research Studies:

In vitro Cellular Uptake: In these studies, cell lines are incubated with the compound. After incubation, cells are washed and lysed. The developed bioanalytical method is then used to quantify the intracellular concentration of this compound, providing data on its ability to cross cell membranes.

In vivo Distribution: In animal studies, after administration of the compound, blood and various tissues are collected at different time points. The validated LC-MS/MS method is used to determine the concentration of this compound in these samples, revealing its absorption, distribution, and elimination profile. mdpi.com

Quality Control and Purity Assessment Methods for Research Materials

Ensuring the quality, purity, and identity of this compound used in research is paramount for the validity and reproducibility of experimental results. A panel of analytical tests is employed for quality control (QC) of the synthesized material. scispace.com

Identity Confirmation: The identity of the compound is definitively confirmed using NMR spectroscopy and high-resolution mass spectrometry, which verify the correct chemical structure and elemental composition. jneonatalsurg.comnih.gov

Purity Assessment: HPLC with UV or a universal detector like a Charged Aerosol Detector (CAD) is the primary method for determining the purity of the compound. It can separate the main compound from starting materials, by-products, and other impurities. The purity is typically expressed as a percentage based on the relative peak area.

Residual Solvents: Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer is often used to detect and quantify any residual organic solvents remaining from the synthesis and purification process.

Water Content: The Karl Fischer titration method is the standard for accurately determining the water content in the research material.

| Test | Method | Purpose |

| Identity | ¹H NMR, ¹³C NMR, HRMS | Unambiguously confirms the chemical structure and formula. |

| Purity | HPLC-UV/PDA | Quantifies the main compound and detects impurities. |

| Residual Solvents | GC-FID/MS | Detects and quantifies solvents from synthesis. |

| Water Content | Karl Fischer Titration | Measures the amount of water in the sample. |

| Appearance | Visual Inspection | Describes the physical state and color of the material. |

Challenges and Future Directions in 3 O Succinyl Ursolic Acid Research

Elucidation of Novel Molecular Targets and Unexplored Mechanisms of Action

A primary challenge in the research of 3-O-Succinyl-ursolic acid is the comprehensive characterization of its molecular interactions. The parent compound, ursolic acid, is known to modulate a wide array of molecular targets involved in tumorigenesis, inflammation, and metabolic regulation. These include transcription factors, kinases, and cell cycle proteins mdpi.comnih.gov. The introduction of the succinyl moiety at the C-3 position, a critical site for biological activity, may alter the compound's binding affinity for known targets or enable interactions with entirely new ones nih.govnih.gov.

Recent research on a water-soluble sodium salt of this compound (UAOS-Na) in an experimental autoimmune encephalomyelitis (EAE) model provided initial insights, identifying a novel mechanism involving the downregulation of Tapbp and H2-T23 proteins within the MHC-I antigen presentation pathway frontiersin.org. This finding underscores the potential for this derivative to possess unique mechanisms distinct from its parent compound.

Future research must move beyond assuming the derivative shares all mechanisms with ursolic acid. A crucial direction is the systematic screening of this compound against panels of kinases, phosphatases, and nuclear receptors. Given that ursolic acid is known to interact with pathways like STAT3 and nuclear receptors such as PPARs, it is vital to investigate how the succinyl group affects these specific interactions nih.govnih.govmdpi.com. Unbiased, large-scale screening approaches will be instrumental in identifying novel targets and elucidating unexplored mechanisms, providing a clearer understanding of the derivative's unique pharmacological profile.

Table 1: Selected Molecular Targets of the Parent Compound, Ursolic Acid

Development of Advanced Delivery Systems for Research Applications (e.g., Nanoparticles, Liposomes, Polymeric Micelles)

The synthesis of this compound is itself a pharmaceutical strategy to enhance deliverability by improving water solubility frontiersin.org. However, even with this improvement, advanced delivery systems remain a vital area of future research to maximize therapeutic potential in preclinical settings. The parent compound, ursolic acid, has been the subject of extensive formulation research to overcome its biopharmaceutical challenges, with nano-based systems showing significant promise nih.govnih.gov.

These advanced delivery systems offer benefits beyond simple solubilization, including:

Targeted Delivery: Nanoparticles and liposomes can be engineered to accumulate preferentially in specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect tandfonline.com.

Controlled Release: Polymeric micelles and other nanoformulations can be designed for stimulus-responsive drug release (e.g., in the acidic or high-redox tumor microenvironment), which can increase efficacy and reduce off-target effects tandfonline.comtandfonline.com.

Improved Stability: Encapsulation can protect the compound from premature degradation in the physiological environment, prolonging its circulation time nih.gov.

A key future direction is to encapsulate this compound within these advanced systems. Research should focus on developing and characterizing formulations such as polymeric micelles, solid lipid nanoparticles, and liposomes loaded with the derivative. These studies would aim to further enhance its stability, circulation half-life, and accumulation at target sites, which is crucial for evaluating its efficacy in various in vivo disease models.

Table 2: Examples of Advanced Delivery Systems Explored for Ursolic Acid

Exploration of Synergistic Effects with Other Bioactive Compounds or Standard Therapies in Preclinical Models

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. Ursolic acid and its derivatives have demonstrated significant potential for synergistic interactions. For instance, a C-3 modified amino-derivative of UA showed a synergistic effect with imatinib (B729) in treating leukemia, while UA itself potentiated the apoptotic effects of thalidomide (B1683933) and bortezomib (B1684674) in multiple myeloma cells nih.govnih.govmdpi.com. Another study found a strong synergistic hypolipidemic and anti-atherogenic effect when UA was combined with artesunate (B1665782) acid nih.govresearchgate.net.

A critical future direction for this compound is the systematic exploration of its synergistic potential. Having already shown efficacy as a monotherapy in an EAE model, its combination with established multiple sclerosis therapies (e.g., immunomodulators) could lead to improved outcomes. Furthermore, given the strong anti-cancer profile of the parent compound, preclinical studies should be designed to test this compound in combination with a range of standard chemotherapeutic agents and targeted therapies across various cancer types. Such studies are essential to identify novel, more effective treatment regimens and expand the therapeutic applicability of the compound.

Addressing Research Gaps in Specific Biological Activities and Disease Models

The current body of research on this compound is narrow, with its efficacy primarily demonstrated in an animal model of multiple sclerosis frontiersin.org. This stands in stark contrast to the parent compound, ursolic acid, which has been investigated across a vast spectrum of biological activities and disease models, including numerous cancers, metabolic diseases, and inflammatory conditions researchgate.netmdpi.commdpi.com.

The most significant research gap is the near-total lack of data on the efficacy of this compound in these other areas. Future research must systematically evaluate the derivative in a variety of established preclinical models where UA has shown promise. This includes, but is not limited to:

Oncology: In vivo models of lung, breast, prostate, and pancreatic cancer mdpi.com.

Metabolic Diseases: Models of diabetes, obesity, and atherosclerosis mdpi.com.

Inflammatory Conditions: Models of psoriasis, arthritis, and inflammatory liver disease mdpi.comresearchgate.net.

These studies should be designed as direct comparative investigations against the parent ursolic acid. This will definitively determine whether the enhanced water solubility of this compound translates into superior in vivo efficacy across different pathologies, thereby justifying its further development.

Table 3: Preclinical Disease Models Investigated for Ursolic Acid (UA) vs. This compound

Potential for Lead Optimization and Drug Discovery from a Research Perspective

From a drug discovery standpoint, this compound should be viewed not just as a final product, but as an optimized lead compound that serves as a new starting point for further chemical modification nih.gov. The succinylation successfully addressed the critical issue of solubility, creating a more drug-like scaffold frontiersin.org.

The future in this area lies in second-generation lead optimization. The free carboxylic acid group on the succinyl moiety provides a reactive handle for a variety of chemical conjugations. Potential research directions include:

Synthesis of Novel Ester and Amide Derivatives: Creating a library of compounds by modifying the succinyl group to modulate lipophilicity, cell permeability, and target engagement.

Development of Hybrid Molecules: Conjugating this compound to other known bioactive agents (e.g., kinase inhibitors, anti-inflammatory drugs) to create single molecules with dual mechanisms of action.

Structure-Activity Relationship (SAR) Studies: Performing systematic modifications at the C-3 and C-28 positions of the this compound backbone to build a comprehensive SAR profile. This will guide the rational design of more potent and selective analogues mdpi.comnih.gov.

These efforts will be crucial for transforming this promising derivative into a true drug candidate by further refining its pharmacological properties from a medicinal chemistry perspective.

Application of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) to Elucidate Research Insights

Omics technologies offer powerful, unbiased approaches to understanding the global effects of a compound on a biological system. The initial discovery of the mechanism for this compound in the EAE model was accomplished using proteomics, which successfully identified its impact on the antigen presentation pathway frontiersin.org. This demonstrates the immense value of these technologies in hypothesis-free mechanism-of-action studies.

A major future direction is the expanded application of a multi-omics approach to study this compound.

Transcriptomics (RNA-seq): Can provide a comprehensive profile of all gene expression changes induced by the compound in target cells (e.g., cancer cells, immune cells), revealing entire pathways that are modulated.

Proteomics: Can validate transcriptomic findings at the protein level and identify post-translational modifications that are critical for signaling pathway regulation.

Metabolomics: Can assess the compound's impact on cellular metabolism, a key area of interest for both cancer and metabolic diseases.

Integrating data from these different omics layers will provide a holistic, systems-level understanding of the compound's biological effects. This approach is essential for identifying novel biomarkers for its activity, predicting its effects in different disease contexts, and uncovering previously unknown mechanisms of action that can be exploited for therapeutic benefit.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-O-Succinyl-ursolic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), stoichiometry of succinic anhydride, and catalyst selection (e.g., DMAP or pyridine). Reaction monitoring via TLC or HPLC at intervals (e.g., 30-minute increments) helps identify incomplete esterification. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization can enhance purity. Comparative analysis of spectral data (¹H NMR, ¹³C NMR) against ursolic acid precursors is critical to confirm structural integrity .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- HPLC-MS : Quantifies purity and detects residual reactants using C18 columns with mobile phases like acetonitrile/water (0.1% formic acid).

- NMR Spectroscopy : ¹H NMR (500 MHz, CDCl₃) confirms succinyl group attachment via shifts at δ ~2.6–2.8 ppm (methylene protons) and δ ~4.5–5.0 ppm (ester linkage).

- FT-IR : Ester carbonyl stretching (~1735–1745 cm⁻¹) and hydroxyl group absorption (~3450 cm⁻¹) validate functional groups.

- Melting Point Analysis : Compare against literature values to assess crystallinity and impurities .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Prioritize assays aligned with ursolic acid’s known mechanisms (e.g., anti-inflammatory, anticancer):

- MTT/PrestoBlue Assays : Assess cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (IC₅₀ calculation).

- ROS Scavenging Assays : Use DCFH-DA probes in oxidative stress models (e.g., H₂O₂-treated macrophages).

- Enzyme Inhibition Studies : Test TRPV1 or COX-2 inhibition via fluorometric/colorimetric kits, normalizing activity to positive controls (e.g., indomethacin) .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- Animal Models : Use rodent models (e.g., Sprague-Dawley rats) with ethical approval (IACUC protocols). Administer via oral gavage or IV, tracking plasma concentrations via LC-MS/MS at intervals (0.5, 2, 6, 24 hours).

- Toxicity Profiling : Conduct acute (14-day) and subchronic (90-day) studies, monitoring organ histopathology (liver, kidneys) and serum biomarkers (ALT, AST, creatinine).

- Bioavailability Enhancement : Test nanoformulations (e.g., liposomes) to improve solubility, comparing AUC values to unmodified ursolic acid .

Q. What strategies resolve contradictions in experimental data for this compound’s bioactivity?

- Methodological Answer : Discrepancies often arise from protocol variability. Mitigate by:

- Standardizing Assay Conditions : Fix cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times.

- Batch-to-Batch Consistency : Validate compound purity (>95% via HPLC) across synthesis batches.

- Meta-Analysis : Use platforms like PubCompare to identify protocol deviations in similar studies (e.g., ursolic acid derivatives) and adjust experimental designs accordingly .

Q. How can researchers investigate synergistic effects between this compound and existing therapeutics?

- Methodological Answer :

- Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For example, pair with cisplatin in ototoxicity models, monitoring synergy via isobolograms.

- Mechanistic Studies : Employ RNA-seq or phosphoproteomics to identify pathways enhanced by the combination (e.g., apoptosis via Bcl-2/Bax modulation).

- In Vivo Validation : Use xenograft models to compare tumor regression rates (combination vs. monotherapy) .

Q. What computational methods support the rational design of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., NF-κB, STAT3) using AutoDock Vina or Schrödinger Suite. Validate poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories).

- QSAR Modeling : Corrogate substituent effects (e.g., acyl group length) on bioactivity using descriptors like logP and polar surface area .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.